Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Catalog No.
S12806993
CAS No.
M.F
C13H11Cl2N3O2
M. Wt
312.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)p...

Product Name

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

IUPAC Name

methyl 3,6-dichloro-4-(pyridin-2-ylmethylamino)pyridine-2-carboxylate

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(6-10(14)18-12)17-7-8-4-2-3-5-16-8/h2-6H,7H2,1H3,(H,17,18)

InChI Key

AIKXGAGNCYEARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=N2)Cl

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is a synthetic organic compound characterized by its unique molecular structure, which includes a picolinate core with dichloro and pyridin-2-ylmethylamino substituents. The compound has the molecular formula C12H10Cl2N2O3C_{12}H_{10}Cl_{2}N_{2}O_{3} and is recognized for its potential applications in medicinal chemistry and organic synthesis.

And biological applications but differ in their substituents and functional groups, which can significantly influence their properties and activities.

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate stands out due to its unique combination of dichloro substitution and pyridine functionality, making it a valuable candidate for further research in both chemical synthesis and biological activity exploration.

Research indicates that methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate exhibits various biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, which could modulate their activity. This interaction might interfere with cellular processes including DNA replication and protein synthesis, although further studies are needed to elucidate these pathways.

The synthesis of methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Picolinic Acid Derivative: Starting from 3,6-dichloropicolinic acid, it is reacted with pyridin-2-ylmethylamine under controlled conditions.
  • Coupling Reaction: This reaction often requires a coupling agent and a base to facilitate the formation of the amide bond between the picolinate and pyridinyl groups.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial methods may employ continuous flow reactors and automated systems to enhance yield and consistency.

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Research: Investigated for its biological activities, particularly in antimicrobial and anticancer research.
  • Agrochemicals: Used in the development of new agrochemical products due to its structural properties.

Interaction studies focus on understanding how methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate interacts at the molecular level with biological targets. These studies typically involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to specific enzymes or receptors.
  • Cellular Studies: Evaluating the compound's effects on cell viability, proliferation, and apoptosis in various cancer cell lines.
  • Mechanistic Studies: Exploring pathways affected by the compound through techniques such as gene expression analysis or protein assays.

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate shares structural similarities with several other compounds in terms of functionality and application potential. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-3,6-dichloropicolinateC7H6Cl2N2O2C_{7}H_{6}Cl_{2}N_{2}O_{2}Contains amino group; potential for different biological activity
Methyl 4-chloropicolinateC7H6ClNO2C_{7}H_{6}ClNO_{2}Simpler structure; used in agrochemical synthesis
Methyl 3-chloropyridine-2-carboxylateC8H8ClNO2C_{8}H_{8}ClNO_{2}Different substitution pattern; may exhibit distinct reactivity

These compounds are notable for their roles in similar

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.0228320 g/mol

Monoisotopic Mass

311.0228320 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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